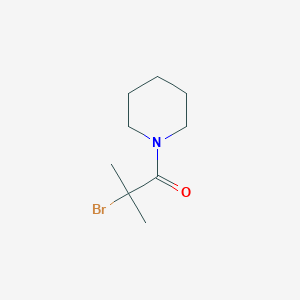
3-(Trichloromethoxy)benzonitrile
Overview
Description
3-(Trichloromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4Cl3NO and a molecular weight of 236.48 g/mol . It belongs to the family of benzonitriles and is characterized by the presence of a trichloromethoxy group attached to the benzene ring. This compound is a white crystalline solid and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trichloromethoxy)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be carried out using ionic liquids as recycling agents to enhance the efficiency and environmental friendliness of the reaction . The reaction conditions often include a temperature of around 120°C and a reaction time of approximately 2 hours .
Industrial Production Methods: In industrial settings, the synthesis of benzonitriles, including this compound, can be achieved through various methods such as the cyanation of benzene halides, ammoxidation of toluene, and the reaction of benzoic acid with urea . These methods are optimized for large-scale production, ensuring high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(Trichloromethoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trichloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .
Scientific Research Applications
3-(Trichloromethoxy)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trichloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trichloromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzonitrile
- 3-(Trifluoromethoxy)benzonitrile
- 3-(Chloromethoxy)benzonitrile
Comparison: Compared to similar compounds, 3-(Trichloromethoxy)benzonitrile is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-(trichloromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXCRCSIUYNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)

![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)




![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)


![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)



